2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-
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Overview
Description
2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinone core, a cyclopropylmethoxy group, and a fluorine atom. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro- typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridinone ring.
Introduction of the Cyclopropylmethoxy Group: This can be achieved through nucleophilic substitution reactions, where a cyclopropylmethoxy group is introduced to the pyridinone core.
Addition of the Diphenylethyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods to attach the diphenylethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biological processes.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro- can be compared with other similar compounds, such as:
2(1H)-Pyridinone Derivatives: Compounds with similar pyridinone cores but different substituents.
Fluorinated Compounds: Compounds with fluorine atoms in different positions or with different functional groups.
Cyclopropylmethoxy Compounds: Compounds with cyclopropylmethoxy groups attached to different cores.
The uniqueness of 2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
917871-46-6 |
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Molecular Formula |
C23H22FNO2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoropyridin-2-one |
InChI |
InChI=1S/C23H22FNO2/c24-20-13-14-21(26)25(15-20)22(18-7-3-1-4-8-18)23(27-16-17-11-12-17)19-9-5-2-6-10-19/h1-10,13-15,17,22-23H,11-12,16H2 |
InChI Key |
HWDYCMIHAGVOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4C=C(C=CC4=O)F |
Origin of Product |
United States |
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